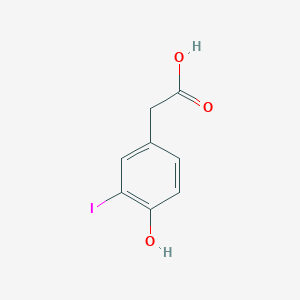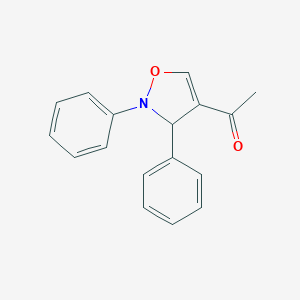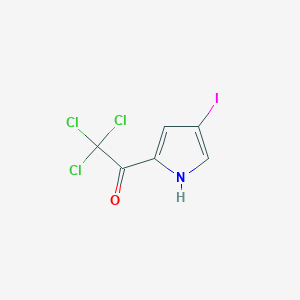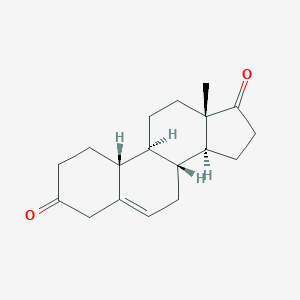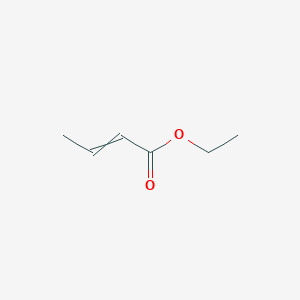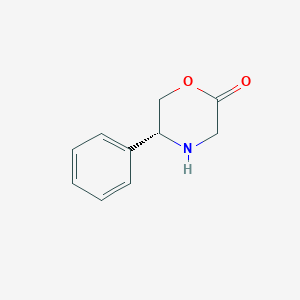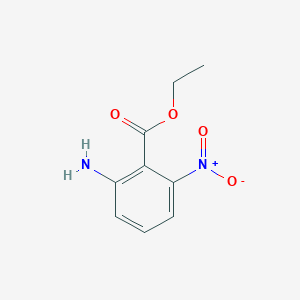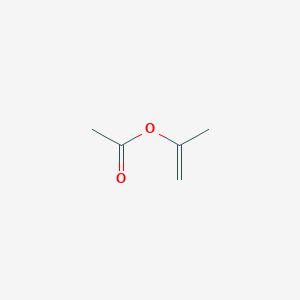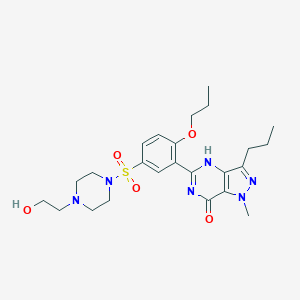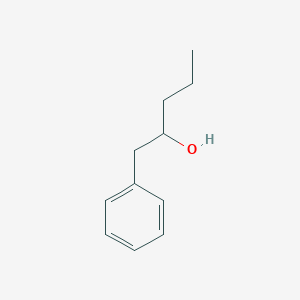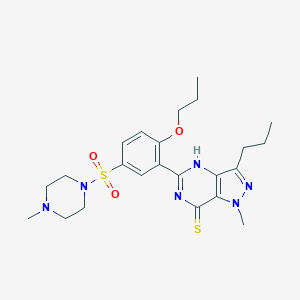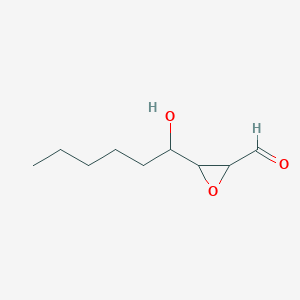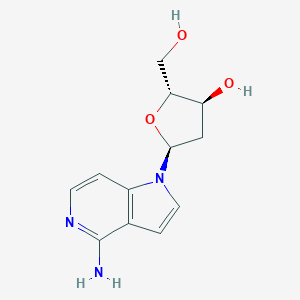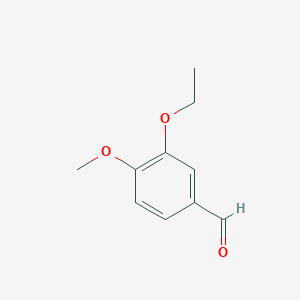
3-Ethoxy-4-methoxybenzaldehyde
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 3-Ethoxy-4-methoxybenzaldehyde often involves reactions of vanillin derivatives with various reagents. For instance, the reaction of 4-hydroxy-3-methoxybenzaldehyde with 1,2-dibromoethane produces compounds with significant structural similarities, highlighting methodologies applicable to synthesizing 3-Ethoxy-4-methoxybenzaldehyde derivatives (Diao et al., 2005).
Molecular Structure Analysis
The molecular structure of related compounds can be intricate, as demonstrated by the detailed structural analysis via crystallography. These analyses provide insights into the coplanarity of ethylenedioxy groups with aromatic systems, crucial for understanding the structural nuances of 3-Ethoxy-4-methoxybenzaldehyde (Diao et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving 3-Ethoxy-4-methoxybenzaldehyde and its derivatives are key to its application potential. Studies have explored reactions with various internal and terminal alkynes, demonstrating the compound's versatility in forming 2-alkenoylphenols (Kokubo et al., 1999).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for practical applications. Research into similar compounds offers a basis for understanding the physical behavior of 3-Ethoxy-4-methoxybenzaldehyde, including its interaction with light and temperature (Sharma et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, the potential for derivative formation, and its role in catalysis, have been subjects of research. Studies on related compounds, such as the electrochemical study of derivatives in methanol, shed light on the electro-methoxylation reactions significant for understanding the chemical behavior of 3-Ethoxy-4-methoxybenzaldehyde (Nematollahi & Golabi, 2000).
Applications De Recherche Scientifique
Synthesis of Nitrogen-Containing Compounds : It is used in the synthesis of Schiff bases and other nitrogen-containing compounds, contributing significantly to organic chemistry research and applications (Dikusar & Kozlov, 2007).
Directed Aldol Reactions : This compound plays a role in directed aldol reactions with 3-nitro-2-methoxybenzaldehydes, affecting the stereoselectivity of these reactions, which is crucial in synthetic chemistry (Baker, Castro, & Swain, 1988).
Polymerization into Conductive Materials : As a bis-aldehyde monomer, it can be polymerized to produce electrically conductive poly(azomethines), relevant in materials science and electrical engineering (Hafeez et al., 2019).
Organic Synthesis and Catalysis : Its derivatives, like 4-benzyloxy-2-methoxybenzaldehyde, have potential applications in organic synthesis and catalysis, which are foundational in pharmaceutical and chemical industries (Lu Yong-zhong, 2011).
Production of Aromatic Aldehydes : Methods using 3-Ethoxy-4-methoxybenzaldehyde allow for the efficient production of new aromatic aldehydes, critical in various chemical syntheses (Khachatryan et al., 2015).
Electrochemical Applications : In electrochemistry, the compound is used in paired electrolysis processes for synthesizing valuable chemicals, illustrating its role in sustainable chemical production (Sherbo et al., 2018).
Fluorescent Sensing : Derivatives like the condensation product of 4-methoxybenzaldehyde and ethylenediamine act as "off-on" fluorescent sensors, useful in analytical chemistry (Das, Bharali, & Goyari, 2018).
Propriétés
IUPAC Name |
3-ethoxy-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-13-10-6-8(7-11)4-5-9(10)12-2/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMZHXWLGRQSJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90288436 | |
| Record name | 3-Ethoxy-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90288436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-4-methoxybenzaldehyde | |
CAS RN |
1131-52-8 | |
| Record name | 1131-52-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55839 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Ethoxy-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90288436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Ethoxy-4-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

